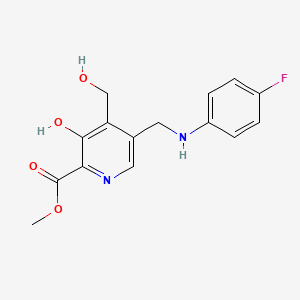
2-Pentenoic acid, 4-methyl-, 1,1-dimethylethyl ester, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pentenoic acid, 4-methyl-, 1,1-dimethylethyl ester, (E)- is an organic compound with the molecular formula C10H18O2. It is an ester derivative of 2-pentenoic acid, characterized by the presence of a double bond in the trans (E) configuration. This compound is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentenoic acid, 4-methyl-, 1,1-dimethylethyl ester, (E)- typically involves the esterification of 2-pentenoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this ester can be scaled up using continuous flow reactors. The esterification reaction is carried out in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions helps in achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-Pentenoic acid, 4-methyl-, 1,1-dimethylethyl ester, (E)- undergoes various chemical reactions, including:
Oxidation: The double bond in the ester can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for epoxidation, while osmium tetroxide (OsO4) can be used for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the ester to an alcohol.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Epoxides or diols, depending on the reagent and conditions.
Reduction: The corresponding alcohol.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Pentenoic acid, 4-methyl-, 1,1-dimethylethyl ester, (E)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The ester is used in the production of flavors, fragrances, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Pentenoic acid, 4-methyl-, 1,1-dimethylethyl ester, (E)- involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The double bond in the ester can also interact with enzymes and other proteins, affecting their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
2-Pentenoic acid, methyl ester, (E)-: Similar structure but with a methyl ester group instead of a tert-butyl ester group.
4-Pentenoic acid, 2-methyl-, pentyl ester: Similar structure but with a pentyl ester group.
Ethyl trans-2-pentenoate: Similar structure but with an ethyl ester group.
Uniqueness
2-Pentenoic acid, 4-methyl-, 1,1-dimethylethyl ester, (E)- is unique due to its tert-butyl ester group, which provides steric hindrance and affects its reactivity compared to other esters. This uniqueness makes it valuable in specific synthetic applications where steric effects are important.
Propiedades
Fórmula molecular |
C10H18O2 |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
tert-butyl (E)-4-methylpent-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-8(2)6-7-9(11)12-10(3,4)5/h6-8H,1-5H3/b7-6+ |
Clave InChI |
IWKSGRQWQFCGEM-VOTSOKGWSA-N |
SMILES isomérico |
CC(C)/C=C/C(=O)OC(C)(C)C |
SMILES canónico |
CC(C)C=CC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,4R)-4-methoxycarbonyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-3-carboxylate](/img/structure/B12337798.png)
![4-O-[(E)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate](/img/structure/B12337810.png)
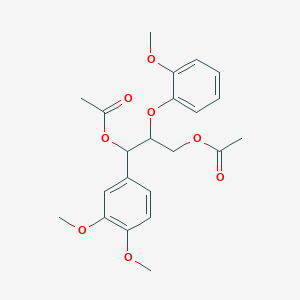

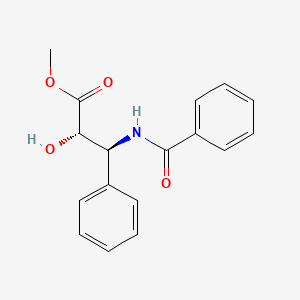
![tert-Butyl 4-(4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B12337823.png)
![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (3S)-dithiolane-3-carboxylate](/img/structure/B12337836.png)


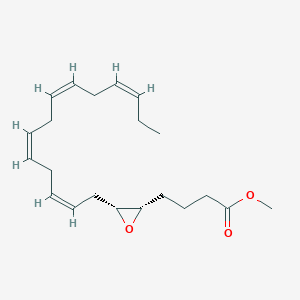
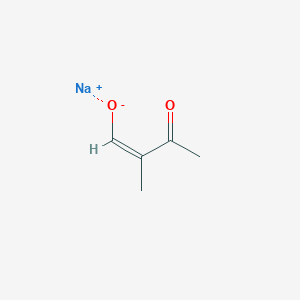
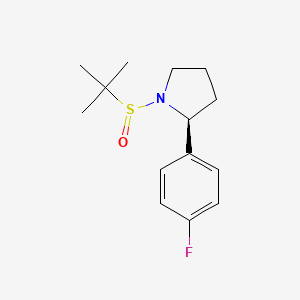
![4-Pyrimidinecarboxaldehyde, 2-[[3-(2-oxo-1-pyrrolidinyl)propyl]amino]-](/img/structure/B12337867.png)
